2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide
Overview
Description
2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide, also known as MT-2, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. MT-2 is a melanocortin receptor agonist that has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
Further research is needed to fully understand the mechanism of action of 2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide and how it produces its effects.
3. Optimization of
Advantages and Limitations for Lab Experiments
2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High Purity: this compound can be synthesized with high purity using SPPS techniques.
2. Well-Characterized: this compound has been extensively studied and is well-characterized, making it a reliable research tool.
3. Specificity: this compound binds specifically to the MC4 receptor, making it a useful tool for studying the effects of MC4 receptor activation.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound can be expensive to synthesize, making it less accessible for some researchers.
2. Limited Solubility: this compound has limited solubility in aqueous solutions, making it difficult to work with in some experiments.
3. Species Differences: The effects of this compound can vary between species, making it important to choose the appropriate animal model for experiments.
Future Directions
There are several future directions for research on 2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide, including:
1. Development of New Applications: Further research is needed to explore the potential applications of this compound in areas such as cancer treatment and sexual dysfunction.
2.
Scientific Research Applications
2-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-furamide has been studied for its potential applications in a variety of scientific research areas, including:
1. Obesity: this compound has been shown to reduce food intake and increase energy expenditure in animal studies, making it a potential treatment for obesity.
2. Skin Pigmentation: this compound has been shown to stimulate melanin production, making it a potential treatment for skin conditions such as vitiligo.
3. Sexual Dysfunction: this compound has been shown to increase sexual arousal and desire in animal studies, making it a potential treatment for sexual dysfunction.
4. Cancer: this compound has been shown to have anti-cancer properties in animal studies, making it a potential treatment for cancer.
properties
IUPAC Name |
2-methyl-N-[3-(morpholine-4-carbonyl)thiophen-2-yl]furan-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-11(2-6-21-10)13(18)16-14-12(3-9-22-14)15(19)17-4-7-20-8-5-17/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAADPSZNBOEGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CS2)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.